3-Cyano-4-fluorobenzenesulfonamide
Overview
Description
3-Cyano-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C7H5FN2O2S. It is characterized by the presence of a cyano group (-CN), a fluorine atom, and a sulfonamide group (-SO2NH2) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluorobenzenesulfonamide typically involves the introduction of the cyano and sulfonamide groups onto a fluorobenzene ring. One common method includes the following steps:
Nitration: Fluorobenzene is nitrated to form 4-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group, yielding 4-fluoroaniline.
Sulfonation: 4-Fluoroaniline is then sulfonated to form 4-fluorobenzenesulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-amino-4-fluorobenzenesulfonamide.
Oxidation: Formation of 3-cyano-4-fluorobenzenesulfonic acid.
Scientific Research Applications
3-Cyano-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorobenzenesulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano and sulfonamide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Cyanobenzenesulfonamide
- 4-Cyano-3-fluorophenylboronic acid
- 3,4-Difluorobenzenesulfonyl chloride
Comparison: 3-Cyano-4-fluorobenzenesulfonamide is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
3-cyano-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUPIBRYPDOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928139-30-4 | |
Record name | 3-cyano-4-fluorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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